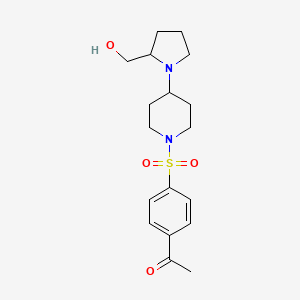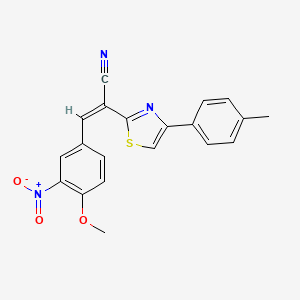
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a chemical compound that has been studied for its potential therapeutic applications. It is a member of the thiazole family, which has been shown to have a variety of biological activities.
Aplicaciones Científicas De Investigación
Photonic Applications
(Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile, a compound similar in structure to the one inquired, demonstrates potential in photonic applications. It exhibits photoinduced birefringence (PIB) when doped into polymer matrices like poly(methyl methacrylate), suggesting potential use in optical switchers and other photonic devices (Szukalski et al., 2015).
Antispasmodic Activities
Derivatives of 2-(1,2-benzisoxazol-3-yl)-3-[[omega-(dialkylamino)alkoxy]phenyl]acrylonitrile, which resemble the target compound, have shown potent antispasmodic activities in both in vitro and in vivo studies. This indicates potential therapeutic applications in treating conditions associated with spasms or muscular contractions (Naruto et al., 1982).
Cytotoxic Activities
Related 2-phenylacrylnitriles, with a similar cyanide moiety to the target compound, have been identified as potent broad-spectrum cytotoxic agents. Such compounds could be valuable in the development of new chemotherapeutic agents (Tarleton et al., 2012).
Acetylcholinesterase Inhibition
(Z)-acrylonitrile analogues, like the compound of interest, have been synthesized and tested for acetylcholinesterase (AChE) inhibition. Specific derivatives showed strong inhibition, suggesting their potential application in treating diseases like Alzheimer's (Parveen et al., 2014).
Photophysical Properties
Similar acrylonitrile derivatives, particularly those containing thiophene moieties, have been studied for their photophysical properties. These compounds exhibit interesting photoluminescent behaviors, which could be harnessed in the development of new materials for electronic and optical applications (Fang & Yu, 2009).
Corrosion Inhibition
Compounds like (E)-3-phenyl-2-(1H-tetrazole-5-yl)acrylonitrile have demonstrated effective corrosion inhibition on mild steel in acidic environments. This suggests possible applications of similar acrylonitrile derivatives in industrial processes where corrosion resistance is crucial (Verma et al., 2016).
Fungicidal Activity
Thiazolylacrylonitriles, similar in structure to the target compound, have exhibited significant fungicidal activities against various pathogens. This property highlights their potential in developing new agricultural fungicides or antifungal agents (Shen De-long, 2010).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations of compounds structurally related to the target molecule have been performed to predict biological effects and interaction with target molecules. This can guide the design of drugs with specific molecular targets (Viji et al., 2020).
Nonlinear Optical Limiting
Donor-acceptor substituted thiophene dyes, structurally akin to the target compound, have shown enhanced nonlinear optical limiting. This indicates potential applications in photonic devices for protecting human eyes and optical sensors (Anandan et al., 2018).
Propiedades
IUPAC Name |
(Z)-3-(4-methoxy-3-nitrophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-13-3-6-15(7-4-13)17-12-27-20(22-17)16(11-21)9-14-5-8-19(26-2)18(10-14)23(24)25/h3-10,12H,1-2H3/b16-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDYLLFQDDVESY-SXGWCWSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2378725.png)
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2378726.png)
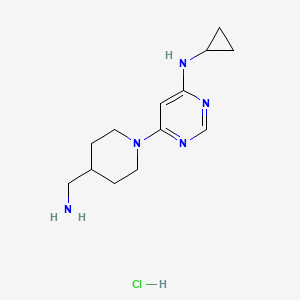
![2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2378729.png)
![N-(4-chloro-2-fluorophenyl)-2-[1-[(4-methylpiperidin-1-yl)carbonyl]-3,4-dihydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B2378731.png)
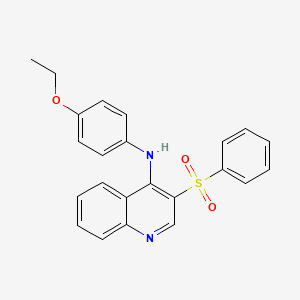
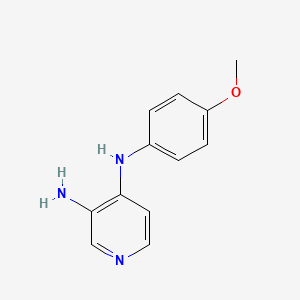
![ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378737.png)
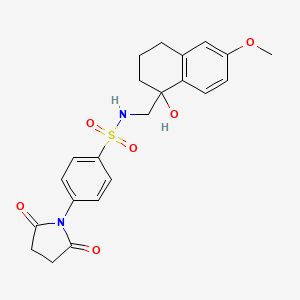
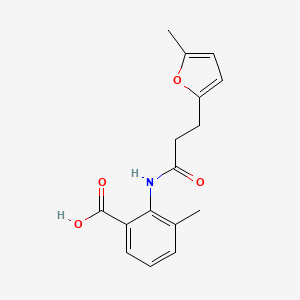

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2378745.png)
![2-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2378746.png)
